molecular formula C13H15Cl2FN2O B14866144 (6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride

(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B14866144
M. Wt: 305.17 g/mol
InChI Key: VYHSQHUTXPHWFI-UHFFFAOYSA-N
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Description

(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Reduction of the nitro group to an amine.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Cyclization: Formation of the pyridine ring through cyclization reactions.

    Amination: Introduction of the methanamine group.

    Formation of Dihydrochloride Salt: Conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Halogenation, alkylation, and acylation reactions.

    Cyclization: Formation of heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, or halogenating agents.

    Cyclization: Catalysts like Lewis acids or bases.

Major Products

The major products formed from these reactions include various substituted pyridines, pyrimidines, and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

(6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride: can be compared with other fluorinated pyridines and methoxy-substituted pyridines. Similar compounds include:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15Cl2FN2O

Molecular Weight

305.17 g/mol

IUPAC Name

[6-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H13FN2O.2ClH/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(7-15)8-16-12;;/h2-6,8H,7,15H2,1H3;2*1H

InChI Key

VYHSQHUTXPHWFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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